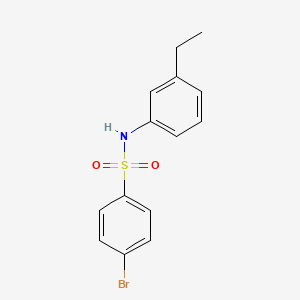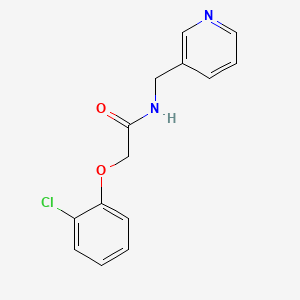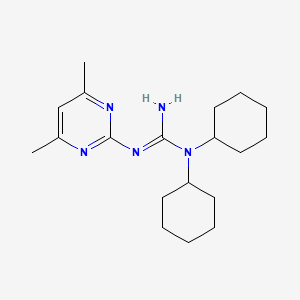![molecular formula C10H8FN3OS2 B5721511 2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)
2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in various biochemical and physiological studies. In
科学的研究の応用
2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. Some of the most common applications of this compound in scientific research include:
1. Studies on the effects of this compound on cell proliferation and apoptosis.
2. Investigations into the role of this compound in the regulation of gene expression and protein synthesis.
3. Studies on the potential use of this compound as an anticancer agent.
4. Investigations into the mechanism of action of this compound and its effects on various cellular pathways.
作用機序
The mechanism of action of 2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of thioredoxin reductase, an enzyme involved in the regulation of cellular redox balance. This inhibition can lead to the accumulation of reactive oxygen species, which can then induce cell death or apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These effects are largely dependent on the concentration of this compound used and the specific cell type being studied. Some of the most common effects of this compound include:
1. Inhibition of cell proliferation and induction of apoptosis.
2. Alteration of gene expression and protein synthesis.
3. Induction of oxidative stress and accumulation of reactive oxygen species.
実験室実験の利点と制限
2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide has several advantages as a tool for scientific research. One of the most significant advantages is its ability to selectively target specific cellular pathways, making it a valuable tool for investigating the role of these pathways in various biological processes. Additionally, this compound is relatively easy to synthesize and has a relatively low cost, making it accessible to researchers with limited resources.
However, there are also some limitations to the use of this compound in lab experiments. One of the most significant limitations is its potential toxicity at high concentrations. Additionally, this compound may have off-target effects on other cellular pathways, which can complicate data interpretation.
将来の方向性
For research involving 2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide include investigations into its potential use as an anticancer agent, studies on its effects on cellular redox balance and oxidative stress, investigations into its mechanism of action, and development of new synthetic methods for the production of this compound and related compounds.
合成法
2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide can be synthesized through a series of chemical reactions involving 2-fluorobenzoic acid, thiosemicarbazide, and methyl iodide. The synthesis process involves several steps, including the formation of an intermediate compound, which is then further reacted to produce the final product. The synthesis method has been well-established and is widely used in the production of this compound for scientific research purposes.
特性
IUPAC Name |
2-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBOLMDFXJNSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)


![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)


![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)

![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)